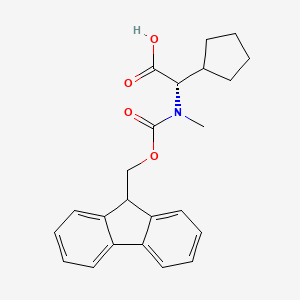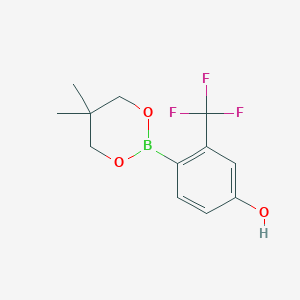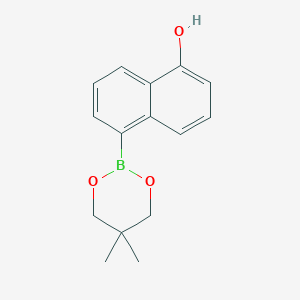
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol, also known as 5-trimethyl-1,3,2-dioxaborinan-2-yl-1-naphthol or 5-TMDNB for short, is a synthetic boron-containing compound with potential applications in scientific research. It has been studied for its potential use in a variety of fields, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
5-TMDNB has been studied for its potential applications in scientific research. It has been studied for its ability to modulate the activity of certain enzymes, as well as its ability to act as a ligand for certain proteins. It has also been studied for its ability to interact with certain molecules, such as DNA and RNA, which could potentially be used in gene-editing applications.
Mecanismo De Acción
The mechanism of action of 5-TMDNB is not yet fully understood. However, it is believed that the compound interacts with certain enzymes and proteins in a way that modulates their activity. It is also believed that 5-TMDNB can interact with certain molecules, such as DNA and RNA, which could potentially be used in gene-editing applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TMDNB are not yet fully understood. However, studies have shown that the compound can modulate the activity of certain enzymes, as well as act as a ligand for certain proteins. It is also believed that 5-TMDNB can interact with certain molecules, such as DNA and RNA, which could potentially be used in gene-editing applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-TMDNB for lab experiments include its ability to modulate the activity of certain enzymes, as well as its ability to act as a ligand for certain proteins. It is also believed that 5-TMDNB can interact with certain molecules, such as DNA and RNA, which could potentially be used in gene-editing applications. However, there are some limitations to using 5-TMDNB for lab experiments. For example, the compound is not very stable and can degrade over time, which can limit its usefulness in certain experiments. Additionally, the compound is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are numerous potential future directions for 5-TMDNB research. For example, further research could be done to explore the compound’s potential applications in gene-editing applications. Additionally, further research could be done to explore the compound’s potential applications in biochemistry and physiology. Additionally, further research could be done to explore the compound’s potential interactions with other molecules, such as proteins and DNA. Finally, further research could be done to explore the compound’s potential therapeutic applications.
Métodos De Síntesis
5-TMDNB can be synthesized in a two-step process. The first step involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane with 1-naphthol in the presence of an acid catalyst, such as sulfuric acid. The second step involves the reaction of the resulting product with a base, such as sodium hydroxide, to form the desired 5-TMDNB.
Propiedades
IUPAC Name |
5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-11-10-16(2,3)20-17(19-11)14-8-4-7-13-12(14)6-5-9-15(13)18/h4-9,11,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELORGVAPRPONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C3C=CC=C(C3=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321138.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321139.png)
![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321146.png)






![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)

